molecular formula C5H6S B123197 3-Methylthiophene CAS No. 616-44-4

3-Methylthiophene

Cat. No. B123197
CAS RN: 616-44-4
M. Wt: 98.17 g/mol
InChI Key: QENGPZGAWFQWCZ-UHFFFAOYSA-N
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Description

3-Methylthiophene is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate . Like its isomer 2-methylthiophene, its commercial synthesis involves vapor-phase dehydrogenation of suitable precursors .


Synthesis Analysis

3-Methylthiophene can be synthesized electrochemically on flat gold electrodes by anodic oxidation of the monomer . The resulting polymers were characterized by cyclic voltammetry, FT-IR, and SEM techniques . The computed vibrational spectra are in good agreement with the experimentally determined spectra .


Molecular Structure Analysis

The molecular weight of 3-Methylthiophene is 98.166 g/mol . The IUPAC Standard InChI is InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The atmospheric oxidation of thiophene by the hydroperoxyl radical has been studied . The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by the hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered .


Physical And Chemical Properties Analysis

3-Methylthiophene is a colorless, flammable liquid . Its density is 1.016 g/cm3 . It has a melting point of -69 °C and a boiling point of 114 °C . It is slightly soluble in water, with a solubility of 0.4 g/l .

Scientific Research Applications

Polymer Growth Mechanism

Poly(3-methylthiophene) has been a subject of interest due to its unique polymer growth mechanism. A study by Hoier and Park (1993) in the Journal of The Electrochemical Society highlighted that the growth of this polymer occurs only when 3-methylthiophene is oxidized, indicating the importance of radical-radical coupling reactions. They also found that both monomer and polymer concentrations affect the growth rate, which is not autocatalytic in nature (Hoier & Park, 1993).

Electrochemical Properties

Sato, Tanaka, and Kaeriyama (1986) in Synthetic Metals explored the optimal conditions for the electrochemical polymerization of 3-methylthiophene, comparing its properties with other polythiophenes. They concluded that 3-methylthiophene has superior conductivity and distinct optical properties influenced by the substituents, which align with bipolaron theory (Sato, Tanaka, & Kaeriyama, 1986).

Molecular Structure Analysis

Tanabe et al. (1996) in the Journal of Molecular Structure conducted a detailed study on the molecular structure of 3-methylthiophene using gas electron diffraction and microwave spectroscopic data. This research provides essential insights into the structural parameters of 3-methylthiophene, crucial for understanding its chemical behavior (Tanabe et al., 1996).

Polymer Morphology and Impedance

Dolaş and Sarac (2014) in Synthetic Metals investigated the effects of different electrolyte ratios on the impedance and morphology of poly(3-methylthiophene) coatings. Their findings contribute to a better understanding of how electrolyte composition can influence the electrochemical properties of 3-methylthiophene-based polymers (Dolaş & Sarac, 2014).

Applications in Electrochemical Devices

Walker (1991) in the Journal of The Electrochemical Society reported the use of poly 3-methylthiophene as a rechargeable cathode material in lithium/sulfur dioxide cells, highlighting its potential in battery technology. This research demonstrates the practical application of 3-methylthiophene in energy storage devices (Walker, 1991).

Catalytic Applications

Mark et al. (2000) in Electrochimica Acta explored the use of poly-3-methylthiophene electrodes in catalyzing the reduction of acetylene. Their study contributes to understanding the potential of 3-methylthiophene-based polymers in catalysis, particularly in fuel cell research (Mark et al., 2000).

Safety And Hazards

3-Methylthiophene is highly flammable . It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, taking precautionary measures against static discharges, and not breathing vapors or spray mist .

Future Directions

3-Methylthiophene has been used as an additive to boost the performance and stability of perovskite solar cells . The additive improved the crystallinity of the perovskite layer, indicating a more desirable film with lower surface defects and larger particle size . The power conversion efficiency of perovskite solar cells in the presence of the 3-Methylthiophene additive improved from 12.32% to 16.93% for pristine devices .

properties

IUPAC Name

3-methylthiophene
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InChI

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3
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InChI Key

QENGPZGAWFQWCZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CSC=C1
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Molecular Formula

C5H6S
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Related CAS

84928-92-7
Record name Poly(3-methylthiophene)
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DSSTOX Substance ID

DTXSID8060666
Record name Thiophene, 3-methyl-
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Molecular Weight

98.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid
Record name 3-Methylthiophene
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Boiling Point

115.00 °C. @ 760.00 mm Hg
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Solubility

0.4 mg/mL at 25 °C
Record name 3-Methylthiophene
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Vapor Pressure

22.2 [mmHg]
Record name 3-Methylthiophene
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Product Name

3-Methylthiophene

CAS RN

616-44-4
Record name 3-Methylthiophene
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Record name 3-Thiotolene
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Record name 3-Methylthiophene
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Melting Point

-69 °C
Record name 3-Methylthiophene
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
3-Methylthiophene
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3-Methylthiophene
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Citations

For This Compound
12,100
Citations
A Yassar, J Roncali, F Garnier - Macromolecules, 1989 - ACS Publications
The evolution of the morphology and electrical conductivity of poly (3-methylthiophene) thin films has been analyzed atvarious stages of the polymerization reaction. It is shown that the …
Number of citations: 282 pubs.acs.org
A Di Fabio, A Giorgi, M Mastragostino… - Journal of the …, 2001 - iopscience.iop.org
… The present study demonstrates that a hybrid supercapacitor with p-doped poly (3-methylthiophene)(pMeT) as the positive electrode and an activated carbon as the negative electrode …
Number of citations: 258 iopscience.iop.org
S Glenis, G Horowitz, G Tourillon, F Garnier - Thin solid films, 1984 - Elsevier
… 1 shows the current density versus voltage (jV) curve obtained under anodic polarization of a platinum electrode in a mixture of acetonitrile, 0.1 M LiC104 and 1 M 3-methylthiophene. …
Number of citations: 250 www.sciencedirect.com
TAM Msagati, JC Ngila - Talanta, 2002 - Elsevier
… (3-methylthiophene) coated on glassy carbon (GC) electrode is reported. The polymer, poly(3-methylthiophene… The data suggests a potential application of the poly(3-methylthiophene) (…
Number of citations: 146 www.sciencedirect.com
A Balducci, WA Henderson, M Mastragostino… - Electrochimica …, 2005 - Elsevier
A long cycle-life, high-voltage supercapacitor featuring an activated carbon//poly(3-methylthiophene) hybrid configuration with N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl…
Number of citations: 227 www.sciencedirect.com
JP McCullough, S Sunner, HL Finke… - Journal of the …, 1953 - ACS Publications
… for 3methylthiophene and the following definitions: 0 = 273.1 .; 1 cal. = … The 3-methylthiophene used for the low temperature thermal studies … The samples of 3-methylthiophene were …
Number of citations: 44 pubs.acs.org
N Colaneri, M Nowak, D Spiegel, S Hotta, AJ Heeger - Physical Review B, 1987 - APS
… In the case of poly(3-methylthiophene), P3MT, however, Harbeke et al. … At this temperature poly(3-methylthiophene) … charge is stored in spinlessbipolarons in poly(3-methylthiophene) …
Number of citations: 142 journals.aps.org
S Glenis, G Tourillon, F Garnier - Thin Solid Films, 1986 - Elsevier
… M is a metal) were prepared by the electrochemical grafting of thin poly-3-methylthiophene … grafting of the polymer l6 is achieved by the oxidation of the monomer 3methylthiophene …
Number of citations: 166 www.sciencedirect.com
JW Thackeray, HS White… - The Journal of Physical …, 1985 - ACS Publications
… Optical and electrical properties of anodically grown poly(3-methylthiophene) are reported as a … Poly(3-methylthiophene) can be grown by the oxidation of 3-methylthiophene and …
Number of citations: 435 pubs.acs.org
K Aoki, I Mukoyama, J Chen - Russian Journal of Electrochemistry, 2004 - Springer
Films of electrically conducting polymer, poly(3-methylthiophene), are dissolved in monomer-free solutions at positive potentials to become thin, whereas they are polymerized in …
Number of citations: 97 link.springer.com

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